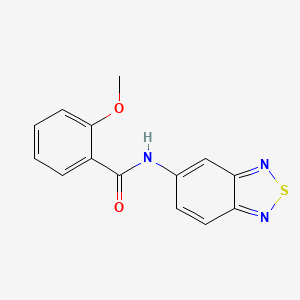![molecular formula C17H15N3O2 B11324170 N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide](/img/structure/B11324170.png)
N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(3-etil-1,2,4-oxadiazol-5-il)fenil]benzamida es un compuesto que pertenece a la clase de los oxadiazoles, que son compuestos heterocíclicos de cinco miembros que contienen átomos de oxígeno y nitrógeno
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-[4-(3-etil-1,2,4-oxadiazol-5-il)fenil]benzamida típicamente involucra la ciclización de la benzofenona hidrazida seguida de la alquilación nucleofílica. Un método común incluye la reacción de benzaldehído con ácido malónico en presencia de una cantidad catalítica de piperidina a 110 °C para producir ácido cinámico. Este luego se hace reaccionar con amidoxima usando carbonildiimidazoles en tolueno para obtener el derivado de oxadiazol deseado .
Métodos de producción industrial
Los métodos de producción industrial para este compuesto no están ampliamente documentados. el enfoque general involucra la síntesis a gran escala utilizando condiciones de reacción similares a las de laboratorio, con optimizaciones para el rendimiento y la pureza. El uso de reactores de flujo continuo y plataformas de síntesis automatizadas puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
N-[4-(3-etil-1,2,4-oxadiazol-5-il)fenil]benzamida puede experimentar diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar óxidos correspondientes.
Reducción: Las reacciones de reducción pueden producir aminas u otras formas reducidas.
Sustitución: Las reacciones de sustitución electrofílica y nucleofílica pueden introducir diferentes grupos funcionales en la molécula.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: A menudo se utilizan agentes reductores como hidruro de aluminio y litio e hidruro de sodio y boro.
Sustitución: Se emplean reactivos como halógenos, haluros de alquilo y nucleófilos en diversas condiciones, incluidos ambientes ácidos o básicos.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que la reducción puede producir aminas. Las reacciones de sustitución pueden dar como resultado una amplia gama de derivados con diferentes grupos funcionales.
Aplicaciones Científicas De Investigación
N-[4-(3-etil-1,2,4-oxadiazol-5-il)fenil]benzamida tiene varias aplicaciones de investigación científica:
Química medicinal: Se está explorando su potencial como agente antiinfeccioso, con actividades contra bacterias, virus y parásitos.
Ciencia de materiales: El compuesto se utiliza en el desarrollo de nuevos materiales con propiedades específicas, como fluorescencia y conductividad.
Síntesis orgánica: Sirve como bloque de construcción para la síntesis de moléculas más complejas y productos farmacéuticos.
Mecanismo De Acción
El mecanismo de acción de N-[4-(3-etil-1,2,4-oxadiazol-5-il)fenil]benzamida involucra su interacción con objetivos moleculares específicos. Por ejemplo, puede inhibir enzimas o interrumpir los procesos celulares en microorganismos, provocando su muerte. Las vías y los objetivos exactos dependen de la aplicación específica y el organismo que se dirige .
Comparación Con Compuestos Similares
Compuestos similares
Derivados de 1,2,4-Oxadiazol: Estos compuestos comparten el núcleo de oxadiazol y exhiben actividades biológicas similares.
Derivados de 1,3,4-Oxadiazol: Estos están relacionados estructuralmente pero difieren en la posición de los átomos de nitrógeno, lo que lleva a diferentes propiedades y actividades.
Singularidad
N-[4-(3-etil-1,2,4-oxadiazol-5-il)fenil]benzamida es única debido a su patrón de sustitución específico, que imparte propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C17H15N3O2 |
|---|---|
Peso molecular |
293.32 g/mol |
Nombre IUPAC |
N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide |
InChI |
InChI=1S/C17H15N3O2/c1-2-15-19-17(22-20-15)13-8-10-14(11-9-13)18-16(21)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H,18,21) |
Clave InChI |
QUZNXKGGXOWPPX-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-butoxy-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B11324098.png)
![2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(quinolin-8-yl)propanamide](/img/structure/B11324104.png)
![(2-methoxyphenyl){4-[7-(2-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}methanone](/img/structure/B11324106.png)
![N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11324112.png)
![4-Ethoxy-N-(4-{[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide](/img/structure/B11324113.png)
![6-[4-(Diphenylmethyl)piperazin-1-yl][1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B11324118.png)
![1-(4-{[6-(Dimethylamino)-2-methylpyrimidin-4-YL]amino}phenyl)-3-(2-ethylphenyl)urea](/img/structure/B11324120.png)
![4-ethoxy-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11324121.png)

![7-cycloheptyl-2-(2-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11324130.png)
![N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-(2-chlorophenoxy)acetamide](/img/structure/B11324143.png)

![N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11324163.png)
![Butyl 4-{[(7-methoxy-1-benzoxepin-4-yl)carbonyl]amino}benzoate](/img/structure/B11324171.png)
